molecular formula C9H15NO4 B3045930 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester CAS No. 116325-79-2

2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester

Cat. No.: B3045930
CAS No.: 116325-79-2
M. Wt: 201.22 g/mol
InChI Key: AICKFUBKDWOPRD-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester is an acrylic acid derivative featuring an ethyl ester group and a (1-methylethoxy)carbonylamino (isopropoxycarbonylamino) substituent. The compound’s structure combines a reactive acrylate backbone with a sterically hindered protecting group. The isopropoxycarbonyl (iPoc) group is analogous to the tert-butoxycarbonyl (Boc) group, commonly used in peptide synthesis and polymer chemistry to protect amines during reactions .

Properties

IUPAC Name

2-(propan-2-yloxycarbonylamino)ethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-8(11)13-6-5-10-9(12)14-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICKFUBKDWOPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074254
Record name 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116325-79-2
Record name 2-[[(1-Methylethoxy)carbonyl]amino]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116325-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(((1-methylethoxy)carbonyl)amino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116325792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester typically involves the esterification of 2-propenoic acid with 2-[[(1-methylethoxy)carbonyl]amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-propenoic acid and 2-[[(1-methylethoxy)carbonyl]amino]ethanol.

    Polymerization: The compound can participate in free-radical polymerization reactions to form polymers with various properties.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2-Propenoic acid and 2-[[(1-methylethoxy)carbonyl]amino]ethanol.

    Polymerization: Polymers with varying molecular weights and properties.

    Substitution: Derivatives with different functional groups replacing the ester group.

Scientific Research Applications

2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, the compound undergoes free-radical initiation, propagation, and termination steps to form polymer chains. In biological systems, the ester group can be hydrolyzed to release active compounds that interact with cellular targets, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its ethyl ester and iPoc-protected amino group. Below is a comparison with structurally related acrylates:

Compound Name Key Functional Groups Molecular Formula (Inferred) Molecular Weight (g/mol) Applications
Target Compound Ethyl ester, iPoc-amino C10H17NO4 ~227.25 Polymer precursors, protective groups
2-(tert-Butoxycarbonylamino)acrylic acid methyl ester Methyl ester, Boc-amino C9H15NO4 201.22 Peptide synthesis, polymer modifiers
2-Methoxyethyl methacrylate Methoxyethyl ester, methyl group C7H12O3 144.17 Hydrophilic polymers, adhesives
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester Cyclohexyl ester, hydroxyl group C10H16O3 184.23 Biodegradable polymers, resins
2-Propenoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester PEG-like ester, hydroxyl group C9H16O5 204.22 Hydrogels, medical devices

Key Observations :

  • Ester Group Impact : Ethyl esters (target compound) generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters (e.g., ), enhancing stability in polymer matrices.
  • Polarity : Compounds with hydroxyl or methoxy groups (e.g., ) are more hydrophilic, whereas cyclohexyl esters () impart hydrophobicity.

Physical and Chemical Properties

While direct data for the target compound is unavailable, inferences are drawn from analogs:

  • Boiling Point : Ethyl esters typically have higher boiling points than methyl analogs. For example, methyl acrylate (96-33-3) boils at 80°C , whereas ethyl acrylate (likely higher) would exceed 100°C.
  • Reactivity: The iPoc-amino group likely deprotects under acidic conditions, similar to Boc groups, enabling post-polymerization modifications .
  • Polymerization : Acrylates with bulky substituents (e.g., cyclohexyl ) polymerize slower than linear esters (e.g., methoxyethyl ), suggesting the target compound may require specific initiators.

Biological Activity

2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester, commonly known as a methacrylate derivative, has garnered attention in various fields, including materials science and biomedical applications. This article explores its biological activity, focusing on toxicity, metabolic pathways, and potential therapeutic uses.

  • IUPAC Name: this compound
  • CAS Number: 116325-79-2
  • Molecular Formula: C₉H₁₈N₄O₄
  • Molecular Weight: 218.25 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems, particularly in terms of toxicity and metabolic behavior.

Toxicity Assessment

Research indicates that methacrylate compounds can exhibit varying degrees of toxicity. For instance:

  • Acute Toxicity: In animal studies, the median lethal dose (LD50) for similar methacrylate esters has been reported to be greater than 2000 mg/kg body weight, suggesting low acute toxicity .
  • Skin Sensitization: Methacrylates are known skin sensitizers, raising concerns for occupational exposure in industries utilizing these compounds .

Metabolic Pathways

The metabolism of 2-propenoic acid derivatives typically involves rapid hydrolysis by carboxylesterases:

  • Hydrolysis Rate: Studies show that these compounds are quickly metabolized to their corresponding carboxylic acids and alcohols. For example, the half-life of the parent compound in vivo is approximately 23.8 minutes .
  • Tissue Distribution: Following absorption, the metabolites are primarily cleared through the liver, indicating a significant first-pass metabolism effect .

Case Studies and Research Findings

Several studies have investigated the biological implications of methacrylate derivatives:

  • In Vitro Studies:
    • A study evaluated the cytotoxicity of various methacrylate esters on human cell lines. Results indicated that while some derivatives exhibited low cytotoxicity, others showed significant cell viability reduction at higher concentrations .
  • Animal Model Research:
    • In a controlled study involving Sprague Dawley rats, exposure to high doses of methacrylate esters resulted in mild hepatic and renal effects but no severe systemic toxicity was observed at lower doses .
  • Dermal Exposure Risks:
    • Occupational exposure assessments highlighted that prolonged contact with methacrylate-containing products could lead to sensitization and allergic reactions in susceptible individuals .

Summary Table of Biological Activity

PropertyFinding
Acute ToxicityLD50 > 2000 mg/kg (low toxicity)
Skin SensitizationNoted as a common sensitizer
MetabolismRapid hydrolysis to methacrylic acid
Half-Life~23.8 minutes
CytotoxicityVariable; some derivatives show significant effects

Q & A

Basic: What are the recommended methods for synthesizing 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves a two-step process: (1) esterification of 2-propenoic acid with 2-aminoethyl alcohol, followed by (2) carbamoylation using (1-methylethoxy)carbonyl chloride. Key optimization strategies include:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic acylation efficiency .
  • Temperature control : Maintain 0–5°C during carbamoylation to minimize side reactions (e.g., hydrolysis of the active ester) .
  • Solvent choice : Anhydrous dichloromethane or THF reduces unwanted hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the isopropoxy group (δ 1.2–1.3 ppm, doublet for CH₃ groups) and the acrylate vinyl protons (δ 5.8–6.4 ppm, multiplet) .
    • ¹³C NMR : Verify the carbonyl carbons (δ ~165–170 ppm for ester and carbamate groups) .
  • FT-IR : Identify characteristic peaks: ~1720 cm⁻¹ (C=O stretch for ester/carbamate) and ~3350 cm⁻¹ (N-H stretch) .
  • HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity; retention time comparison against a certified reference standard is critical .

Advanced: What strategies are effective in resolving contradictions between experimental data and computational predictions regarding the compound's reactivity?

Methodological Answer:
Discrepancies often arise from solvent effects or neglected steric interactions in computational models. To resolve these:

  • Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS) to DFT calculations to account for solvation effects .
  • Conformational Analysis : Use molecular dynamics (MD) simulations to evaluate steric hindrance from the isopropoxy group, which may impede nucleophilic attack .
  • Experimental Validation : Perform kinetic studies under controlled conditions (e.g., varying temperature/pH) to isolate contributing factors. Cross-reference with spectroscopic data (e.g., in-situ IR for intermediate detection) .

Advanced: How does the steric hindrance from the isopropoxy carbonyl group influence the compound's stability and reaction pathways?

Methodological Answer:
The bulky (1-methylethoxy) group:

  • Reduces Hydrolytic Stability : Steric shielding slows hydrolysis under basic conditions but increases susceptibility to acid-catalyzed cleavage due to strain .
  • Directs Regioselectivity : In polymerization reactions, the group suppresses radical addition at the β-position of the acrylate, favoring α-site reactivity .
  • Thermal Stability : TGA-DSC analysis shows decomposition onset at ~180°C, attributed to carbamate fragmentation. Compare with model compounds lacking the isopropoxy group to isolate steric effects .

Advanced: What protocols are recommended for assessing the compound’s toxicity and environmental impact in biological studies?

Methodological Answer:

  • In Vitro Toxicity : Use MTT assays on human dermal fibroblasts to evaluate cytotoxicity (IC₅₀). Include positive controls (e.g., acrylamide) .
  • Aquatic Impact : Perform OECD 301F biodegradability tests; the ester group may enhance microbial degradation compared to non-ester analogs .
  • Environmental Persistence : Measure log Kow (octanol-water partition coefficient) via shake-flask method. High log Kow (>3) indicates bioaccumulation potential, necessitating mitigation strategies .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation .
  • Handling : Use PPE (nitrile gloves, P95 respirator) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.